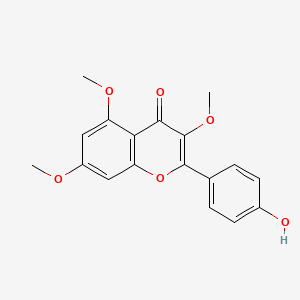
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide typically involves the reaction of a fluorinated hexanoic acid derivative with diethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired amide product. Common reagents used in this synthesis include fluorinated hexanoic acid chlorides and diethylamine, with the reaction often facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Fluorinated amines or thiols.
Reduction: Fluorinated amines.
Oxidation: Fluorinated carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity or disrupt microbial cell membranes, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar amide structure but different functional groups.
N,N-Diethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexanamide: Another fluorinated amide with additional fluorine atoms.
Uniqueness
N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in applications requiring robust and hydrophobic compounds.
Eigenschaften
CAS-Nummer |
60895-98-9 |
|---|---|
Molekularformel |
C10H11F10NO |
Molekulargewicht |
351.18 g/mol |
IUPAC-Name |
N,N-diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide |
InChI |
InChI=1S/C10H11F10NO/c1-3-21(4-2)6(22)5(11)7(12,13)8(14,15)9(16,17)10(18,19)20/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
JSHTZICJDFQPJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)


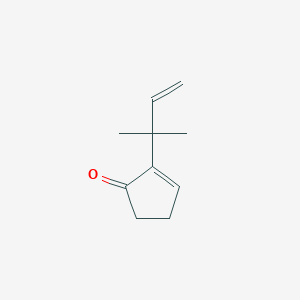
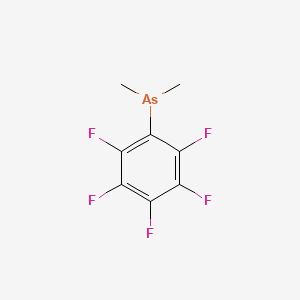

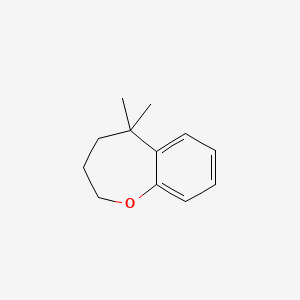
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
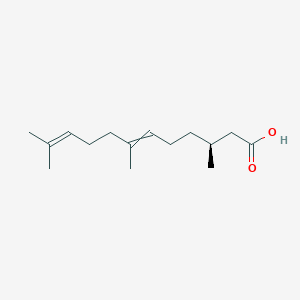

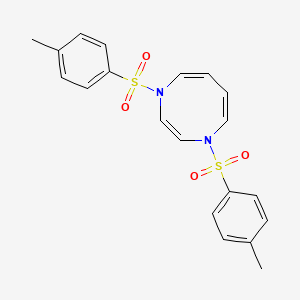
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)

